molecular formula C9H16BF4N3O3 B057385 2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate CAS No. 105832-38-0

2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate

Cat. No.: B057385
CAS No.: 105832-38-0
M. Wt: 301.05 g/mol
InChI Key: YEBLHMRPZHNTEK-UHFFFAOYSA-N
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Description

N,N,N′ ,N′ -Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate is commonly used for the conversion of carboxylic acid into the corresponding N-hydroxysuccinimidyl (NHS) ester.

Properties

IUPAC Name

[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O3.BF4/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3,4)5/h5-6H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBLHMRPZHNTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BF4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431911
Record name TSTU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105832-38-0
Record name TSTU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Reactant of Route 2
2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Reactant of Route 3
2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Reactant of Route 4
2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Customer
Q & A

Q1: What is the molecular formula and weight of TSTU?

A1: TSTU has the molecular formula C9H16BF4N3O3 and a molecular weight of 301.05 g/mol [].

Q2: Is TSTU soluble in water? What about other solvents?

A2: While TSTU exhibits limited solubility in water, it readily dissolves in organic solvents like dimethylformamide (DMF), dichloromethane (CH2Cl2), chloroform (CHCl3), and acetonitrile (CH3CN) [].

Q3: How is TSTU typically supplied, and what precautions should be taken during handling?

A3: TSTU is commercially available as a colorless powder. Due to its moisture sensitivity and irritant properties (eye, skin, respiratory tract), it should be handled with care. Storage under a nitrogen atmosphere and refrigeration are recommended for long-term preservation [].

Q4: What is the primary application of TSTU in scientific research?

A4: TSTU is widely employed as a coupling reagent in peptide synthesis due to its effectiveness in facilitating the formation of amide (peptide) bonds [].

Q5: Can you elaborate on the role of TSTU in peptide coupling reactions?

A5: TSTU reacts with carboxylic acids in the presence of a base, forming a reactive ester intermediate. This intermediate is highly susceptible to attack by primary amines, such as those found in amino acids, leading to the formation of an amide bond and expulsion of the TSTU byproduct.

Q6: Are there any advantages of using TSTU over other peptide coupling reagents?

A6: TSTU is favored for its ability to minimize racemization of the carboxy-terminal amino acid during peptide coupling, especially when coupled with N-hydroxysuccinimide (HOSu) and CuCl2 [, ].

Q7: Beyond peptide synthesis, are there other applications for TSTU?

A7: Yes, TSTU has been utilized in the synthesis of various biomolecules, including oligosaccharides with oligoethylene glycol spacers for glycoconjugate development [, ].

Q8: Is TSTU used in the radiolabeling of biomolecules?

A8: TSTU plays a crucial role in radiolabeling procedures, particularly in the preparation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), a prosthetic group for radioiodination of proteins [, ].

Q9: Can you provide an example of how TSTU is used in radiolabeling for PET imaging?

A9: In the automated synthesis of [18F]SFB for labeling cell-penetrating peptides (CPPs), TSTU is introduced in the final step to convert 4-[18F]fluorobenzoate salt ([18F]FBA) to [18F]SFB. This radiolabeled prosthetic group enables the development of PET tracers like [18F]CPP for in vivo imaging [].

Q10: What is the role of TSTU in the synthesis of fluorescent labels for biological microscopy?

A10: TSTU enables the conjugation of fluorescent molecules to target biomolecules. For instance, it facilitates the amidation of sulfonated rhodamine derivatives, leading to highly water-soluble and photostable fluorescent labels suitable for super-resolution microscopy techniques like stimulated emission depletion (STED) microscopy [].

Q11: Are there alternative methods or reagents for achieving similar outcomes as with TSTU?

A11: Yes, alternative peptide coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), as well as uronium salts like HBTU and HATU. The choice of reagent often depends on specific reaction requirements and potential side reactions [].

Q12: What are some of the research areas where TSTU is contributing to advancements?

A12: TSTU is instrumental in advancing research areas such as:

    Q13: Are there any ongoing efforts to improve TSTU or develop similar reagents with enhanced properties?

    A13: Research continues to explore new coupling reagents and optimize existing ones. This includes developing solid-supported reagents like P-TSTU derived from polymeric N-hydroxysuccinimide (P-HOSu). These polymeric reagents offer advantages in terms of simplified purification and reusability [].

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